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Cat. No.: B15572568 Get Quote

An in-depth guide for researchers, scientists, and drug development professionals on the

selectivity profile of Saracatinib (AZD0530). This guide provides a comprehensive overview of

its inhibitory activity, supported by experimental data and methodologies.

Introduction
Saracatinib, also known as AZD0530, is a potent and selective dual kinase inhibitor, primarily

targeting the Src family of non-receptor tyrosine kinases and the Bcr-Abl tyrosine kinase.[1][2]

Developed initially for oncology, its mechanism of action has led to its investigation in a variety

of other diseases, including Alzheimer's disease and idiopathic pulmonary fibrosis.[2][3] This

guide focuses on the kinase selectivity profile of Saracatinib, presenting key quantitative data

and the experimental context for its characterization.

Note on AZ12672857: Publicly available scientific literature and databases do not contain

information on a compound designated "AZ12672857." Therefore, a direct comparative

analysis with Saracatinib cannot be provided at this time. The following sections focus

exclusively on the selectivity profile of Saracatinib (AZD0530).

Kinase Selectivity Profile of Saracatinib (AZD0530)
Saracatinib is a potent inhibitor of the Src family kinases (SFKs), which include Src, c-Yes, Fyn,

Lyn, Blk, Fgr, and Lck.[4] It also demonstrates significant activity against the v-Abl tyrosine

kinase. The inhibitory activity of Saracatinib is typically measured by its half-maximal inhibitory

concentration (IC50), with lower values indicating greater potency.
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Quantitative Inhibition Data
The following table summarizes the IC50 values of Saracatinib against a panel of kinases,

providing a quantitative view of its selectivity.

Kinase Target IC50 (nM)

c-Src 2.7

c-Yes 4-10

Fyn 4-10

Lyn 4-10

Blk 4-10

Fgr 4-10

Lck 4-10

v-Abl 30

EGFR 66

c-Kit 200

Experimental Methodologies
The determination of a kinase inhibitor's selectivity profile relies on robust and reproducible

experimental protocols. The following methodologies are commonly employed to assess the

inhibitory activity of compounds like Saracatinib.

Enzyme-Linked Immunosorbent Assay (ELISA) for
Tyrosine Kinase Activity
This assay is used to measure the enzymatic activity of recombinant catalytic domains of

various tyrosine kinases.

Protocol Outline:
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Plate Coating: Recombinant kinase domains are coated onto microtiter plates.

Inhibitor Addition: A range of concentrations of the test compound (e.g., Saracatinib) is added

to the wells.

Kinase Reaction: The kinase reaction is initiated by the addition of a substrate (e.g., a

synthetic peptide) and ATP.

Detection: The level of substrate phosphorylation is detected using a specific antibody that

recognizes the phosphorylated form of the substrate. This is typically followed by a

secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) and a

colorimetric substrate.

Data Analysis: The signal intensity is measured, and the IC50 value is calculated by plotting

the percentage of inhibition against the logarithm of the inhibitor concentration.

Caliper EZ Reader Mobility Shift Assay
This is a microfluidic-based assay that measures the conversion of a peptide substrate to its

phosphorylated product by a kinase.

Protocol Outline:

Reaction Mixture: The kinase, fluorescently labeled peptide substrate, ATP, and the test

inhibitor are combined in a reaction well.

Incubation: The reaction is allowed to proceed for a defined period.

Electrophoretic Separation: The reaction mixture is introduced into a microfluidic chip where

the phosphorylated and unphosphorylated peptides are separated by electrophoresis based

on their different charge-to-mass ratios.

Detection: The separated peptides are detected by their fluorescence.

Data Analysis: The ratio of phosphorylated to unphosphorylated product is calculated to

determine the percentage of kinase inhibition at different inhibitor concentrations, from which

the IC50 is derived.
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Signaling Pathways and Cellular Effects
Saracatinib's inhibition of Src family kinases and Abl has significant downstream effects on

various signaling pathways involved in cell proliferation, migration, invasion, and survival.

By inhibiting Src, Saracatinib can modulate pathways involving:

Focal Adhesion Kinase (FAK): Important for cell adhesion and migration.

STAT3: A transcription factor involved in cell growth and survival.

ERK1/2 (MAPK pathway): Crucial for cell proliferation.

PI3K/Akt: A key survival pathway.

The inhibition of these pathways contributes to Saracatinib's anti-tumor and anti-fibrotic effects

observed in preclinical and clinical studies.

Below is a simplified representation of the Src signaling pathway and the point of inhibition by

Saracatinib.
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Click to download full resolution via product page

Caption: Saracatinib inhibits Src kinase, blocking downstream signaling pathways.

Conclusion
Saracatinib (AZD0530) is a well-characterized kinase inhibitor with high potency and selectivity

for the Src family kinases and Abl. Its inhibitory profile has been established through various in

vitro assays, and its mechanism of action via the inhibition of key signaling pathways is

understood. This guide provides a foundational understanding of Saracatinib's selectivity for

researchers exploring its therapeutic potential or utilizing it as a tool compound for pathway

analysis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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